molecular formula C10H20O3 B8354595 Ethyl 2-pentyloxypropionate

Ethyl 2-pentyloxypropionate

Cat. No.: B8354595
M. Wt: 188.26 g/mol
InChI Key: LOAUOONEWKBZQW-UHFFFAOYSA-N
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Description

Ethyl 2-pentyloxypropionate is an organic ester characterized by a propionic acid backbone substituted with a pentyloxy group (-O-C₅H₁₁) at the second carbon position, esterified with an ethyl group (-O-C₂H₅). Esters with alkoxy substituents, such as pentyloxy or ethoxy groups, are widely used in coatings, food additives, and fragrances due to their volatility, solubility, and stability . The pentyloxy chain in this compound likely enhances hydrophobicity compared to shorter-chain analogs, making it suitable for applications requiring slow evaporation or compatibility with non-polar matrices.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

ethyl 2-pentoxypropanoate

InChI

InChI=1S/C10H20O3/c1-4-6-7-8-13-9(3)10(11)12-5-2/h9H,4-8H2,1-3H3

InChI Key

LOAUOONEWKBZQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(C)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 3-Ethoxypropionate (CAS 763-69-9)

  • Molecular Formula : C₇H₁₄O₃
  • Substituent : Ethoxy (-O-C₂H₅) at the third carbon.
  • Key Differences : The shorter ethoxy chain reduces hydrophobicity compared to pentyloxy, favoring use in coatings where moderate evaporation rates are required .

2-Phenoxyethyl Propionate (CAS MFCD00027006)

  • Molecular Formula : C₁₁H₁₄O₃
  • Substituent: Phenoxy (-O-C₆H₅) at the second carbon.
  • Key Differences: The aromatic phenoxy group increases thermal stability and may alter toxicity profiles, making it less suitable for food-related applications compared to aliphatic analogs .

2-Ethylhexyl Propionate (CAS 6293-37-4)

  • Molecular Formula : C₁₁H₂₂O₂
  • Substituent : Branched 2-ethylhexyl group.
  • Key Differences : Branching lowers melting points and enhances plasticizing effects, whereas linear pentyloxy groups in Ethyl 2-pentyloxypropionate may improve oxidative stability .

Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility
This compound* ~188.27 (C₁₀H₂₀O₃) ~220–240 (est.) Low in water; soluble in organics
Ethyl 3-ethoxypropionate 146.18 185–190 Miscible with alcohols, ethers
2-Phenoxyethyl propionate 194.23 285–290 Soluble in acetone, benzene
2-Ethylhexyl propionate 186.29 210–215 Insoluble in water; soluble in oils

*Estimated based on structural analogs.

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm ester functionality (δ 4.1–4.3 ppm for –OCH₂–, δ 170–175 ppm for carbonyl) and alkyl chain integrity .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 189.1352 (calculated for C₁₀H₂₀O₃) .
  • Infrared (IR) spectroscopy : Absorbance at 1740–1745 cm⁻¹ confirms ester C=O stretching .

Advanced Question : How can conflicting NMR and IR data for this compound impurities be resolved? Methodological Answer :

  • Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) to assign overlapping proton signals and GC-MS to detect low-abundance byproducts (e.g., unreacted acid or diesters) .
  • Quantitative analysis : Use internal standards (e.g., deuterated analogs) in quantitative NMR (qNMR) to quantify impurities below 1% .

Basic Question: What experimental conditions affect the hydrolytic stability of this compound?

Methodological Answer :
Hydrolytic stability is pH- and temperature-dependent:

  • Acidic conditions (pH <3) : Rapid ester hydrolysis occurs, with t₁/₂ <24 hours at 25°C. Use buffer solutions (e.g., citrate-phosphate) to control degradation .
  • Neutral/basic conditions (pH 7–9) : Stability increases (t₁/₂ >30 days). Monitor via HPLC-UV (λ = 210 nm) with C18 reverse-phase columns .

Advanced Question : How do micellar systems or cyclodextrin encapsulation alter the hydrolysis kinetics of this compound? Methodological Answer :

  • Micellar stabilization : Nonionic surfactants (e.g., Tween 80) form micelles that shield the ester from nucleophilic attack, extending t₁/₂ by 3–5× .
  • Cyclodextrin inclusion complexes : β-cyclodextrin enhances aqueous solubility and reduces hydrolysis rates via steric hindrance. Characterize complexes using phase-solubility diagrams and molecular docking simulations .

Basic Question: How can this compound’s compatibility with polymer matrices be evaluated for material science applications?

Q. Methodological Answer :

  • Blend preparation : Use solvent-casting (e.g., chloroform) or melt-mixing (120–150°C) to incorporate the ester into polymers (e.g., PLA, PVC).
  • Compatibility metrics : Measure glass transition temperature (Tg) shifts via differential scanning calorimetry (DSC). A single Tg indicates miscibility .

Advanced Question : What molecular dynamics (MD) parameters predict phase separation in this compound-polymer blends? Methodological Answer :

  • Simulation protocols : Use AMBER or CHARMM force fields to calculate Flory-Huggins interaction parameters (χ). χ >0.5 indicates immiscibility. Validate with small-angle X-ray scattering (SAXS) .

Basic Question: What are the best practices for storing this compound to prevent degradation?

Q. Methodological Answer :

  • Storage conditions : Keep in amber glass under nitrogen at –20°C. Add stabilizers (e.g., BHT at 0.01% w/w) to inhibit autoxidation .
  • Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Question : How do trace metal ions (e.g., Fe³⁺, Cu²⁺) catalyze this compound degradation, and how can this be mitigated? Methodological Answer :

  • Chelation strategies : Add EDTA (0.1% w/w) to sequester metal ions. Quantify metal content via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Degradation pathways : Use LC-MS/MS to identify radical oxidation products (e.g., hydroperoxides) and propose inhibition mechanisms .

Basic Question: How can researchers resolve contradictions in reported solubility data for this compound?

Q. Methodological Answer :

  • Standardized protocols : Follow OECD 105 guidelines for shake-flask methods. Use saturated solutions equilibrated for 24 hours, filtered through 0.22 μm membranes, and analyzed via gravimetry .
  • Solvent selection : Test in 10+ solvents (e.g., ethanol, hexane, DMSO) at 25°C. Report Hansen solubility parameters (δD, δP, δH) for consistency .

Advanced Question : What machine learning models predict this compound’s solubility in ternary solvent mixtures? Methodological Answer :

  • Data-driven models : Train artificial neural networks (ANNs) on COSMO-RS datasets. Validate predictions with experimental ternary phase diagrams .

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